Flosatidil

calcium channel blocker chemical structure vasodilator

Flosatidil features a structurally unique arylbenzylamide methylthioether scaffold—wholly distinct from 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine calcium channel blockers. Its oral antianginal and antihypertensive activity in preclinical models makes it a valuable tool for probing novel VDCC binding interactions. A validated HPLC-UV method (LLOQ 2 ng/mL) enables reproducible pharmacokinetic studies. Use it alongside nifedipine, verapamil, and diltiazem to delineate scaffold-specific structure-activity relationships and off-target liabilities.

Molecular Formula C26H34F3N3O3S
Molecular Weight 525.6 g/mol
CAS No. 113593-34-3
Cat. No. B055975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlosatidil
CAS113593-34-3
SynonymsFlosatidil
Molecular FormulaC26H34F3N3O3S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC
InChIInChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
InChIKeyMJOGWNMYQLVUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flosatidil (SL 85.1016) CAS 113593-34-3: Calcium Channel Antagonist for Cardiovascular Research


Flosatidil (SL 85.1016), an orally active arylbenzylamide methylthioether derivative, is a voltage-gated calcium channel (VDCC) blocker classified pharmacologically as a vasodilator [1]. Its chemical structure (C26H34F3N3O3S; MW 525.63 Da) features a unique carbamate ester linkage [2], distinguishing it from the 1,4-dihydropyridine (e.g., nifedipine), phenylalkylamine (e.g., verapamil), and benzothiazepine (e.g., diltiazem) classes of calcium antagonists . The compound demonstrates antianginal and antihypertensive properties in preclinical models, and advanced to Phase 2 clinical evaluation for angina pectoris before discontinuation [3].

Critical Reasons to Procure Flosatidil Over Generic Calcium Channel Blockers


Direct substitution of Flosatidil with other VDCC blockers, such as nifedipine, verapamil, or diltiazem, is scientifically unsound due to its distinct structural class . Unlike these agents, which bind to discrete allosteric sites on the L-type calcium channel, Flosatidil is an arylbenzylamide methylthioether derivative whose exact binding interaction and pharmacodynamic profile have not been fully elucidated [1]. This lack of cross-study bioequivalence data and the compound's unique molecular scaffold [2] mean that substituting a 1,4-dihydropyridine or phenylalkylamine would introduce significant confounding variables in any experimental model, invalidating any assumption of comparable activity or selectivity.

Procurement-Relevant Quantitative Differentiation of Flosatidil


Distinct Chemical Scaffold Confers Non-DHP, Non-PAA, Non-BZT Calcium Channel Antagonism

Flosatidil is an arylbenzylamide methylthioether derivative [1], a structural class distinct from all three major families of clinical calcium channel blockers (1,4-dihydropyridines, phenylalkylamines, and benzothiazepines) . This fundamental difference in chemical scaffold implies a unique binding site and/or mechanism on the voltage-gated calcium channel complex, which is a key driver of tissue selectivity and pharmacodynamic differentiation among calcium antagonists [2].

calcium channel blocker chemical structure vasodilator arylbenzylamide

Validated HPLC-UV Bioanalytical Method Enables Low-Level Quantification in Plasma

An established HPLC-UV method enables the quantification of Flosatidil in human plasma with a lower limit of detection (LLOD) of 2 ng/mL and a linear range of 2-200 ng/mL [1]. This method was specifically developed and validated for the compound, providing a practical, quality-controlled analytical workflow for its quantification in biological matrices [2].

bioanalysis HPLC plasma concentration pharmacokinetics

Demonstrated Orally Active Profile Supports In Vivo Disease Modeling

Flosatidil has been explicitly characterized as an orally active calcium channel antagonist with demonstrated antianginal and antihypertensive effects in preclinical studies . Its advancement to Phase 2 clinical trials for angina pectoris further substantiates its oral efficacy and bioavailability in human subjects [1], a critical practical advantage over compounds requiring parenteral administration.

oral bioavailability angina pectoris hypertension in vivo

Primary Research and Development Applications for Flosatidil


Investigating Novel Calcium Channel Antagonist Pharmacology in Cardiovascular Disease Models

Flosatidil's unique arylbenzylamide methylthioether scaffold and demonstrated oral antianginal and antihypertensive activity make it a valuable tool for in vivo studies exploring non-classical mechanisms of VDCC blockade in rodent models of hypertension and angina pectoris [1]. Its structural differentiation from 1,4-dihydropyridines and phenylalkylamines allows researchers to probe for novel binding interactions or tissue-specific effects not observed with conventional CCBs [2].

Establishing Bioanalytical Assays for Calcium Antagonist Pharmacokinetic Studies

The existence of a validated HPLC-UV method for quantifying Flosatidil in human plasma at levels as low as 2 ng/mL provides a reliable analytical foundation for pharmacokinetic studies. This method can be directly implemented or adapted for use in preclinical species, reducing method development overhead and ensuring reproducible quantification for exposure-response analyses [1].

Comparative Pharmacology Studies of Calcium Channel Antagonist Classes

Flosatidil serves as a distinct, arylbenzylamide-based comparator when profiling the class-specific effects of calcium channel blockers . Its inclusion in side-by-side studies with 1,4-dihydropyridines (e.g., nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem) can help delineate structure-activity relationships and identify off-target liabilities unique to each chemical scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flosatidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.